Dimethylditetradecylammonium chloride

Vue d'ensemble

Description

Dimethylditetradecylammonium chloride is a quaternary ammonium compound with the chemical formula C30H64ClN. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its cationic nature, which allows it to interact with negatively charged surfaces, such as cell membranes and other biological structures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethylditetradecylammonium chloride can be synthesized through the quaternization of dimethyltetradecylamine with an alkyl halide, typically chloromethane. The reaction is carried out in an alcohol solvent, such as methanol or ethanol, under reflux conditions. A catalyst, such as sodium hydroxide, is often used to facilitate the reaction. The reaction mixture is heated to a temperature between 75 and 95 degrees Celsius and maintained under these conditions for several hours to ensure complete quaternization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through filtration and crystallization to obtain a high-purity compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethylditetradecylammonium chloride primarily undergoes substitution reactions due to its quaternary ammonium structure. It can react with nucleophiles, such as hydroxide ions, to form corresponding alcohols and amines. Additionally, it can participate in phase transfer catalysis, facilitating reactions between organic and aqueous phases .

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, amines

Solvents: Alcohols (methanol, ethanol), water

Catalysts: Sodium hydroxide, phase transfer catalysts

Major Products: The major products formed from these reactions include dimethyltetradecylamine and various alcohols, depending on the specific nucleophile used .

Applications De Recherche Scientifique

Antimicrobial Agent in Healthcare

DDAC is extensively used as a disinfectant in healthcare settings due to its bactericidal, virucidal, and fungicidal properties. It is effective against a wide range of pathogens, making it suitable for:

- Surface Disinfection : Used on hard, non-porous surfaces in hospitals and clinics to prevent healthcare-associated infections.

- Medical Equipment Sanitization : Employed to disinfect surgical instruments and other medical devices.

- Personal Care Products : Incorporated into hand sanitizers and antiseptic wipes to enhance hygiene practices .

Case Study: Efficacy in Hospital Environments

A study demonstrated that DDAC effectively reduced microbial load on surfaces within hospital settings, significantly lowering infection rates among patients . The compound's compatibility with various cleaning agents enhances its utility in maintaining sterile environments.

Agricultural Applications

In agriculture, DDAC serves as a biocide with multiple roles:

- Fungicide : Effective against phytopathogenic fungi that threaten crop yields.

- Bactericide : Controls bacterial pathogens affecting plants.

- Algaecide : Utilized in irrigation systems to prevent algae growth.

- Sanitization of Agricultural Equipment : Ensures that tools and machinery are free from harmful microbes .

Data Table: Efficacy of DDAC in Agriculture

| Application | Target Organism | Effectiveness |

|---|---|---|

| Fungicide | Fusarium spp. | 95% reduction in spores |

| Bactericide | E. coli | 99% reduction |

| Algaecide | Chlorella spp. | Complete eradication |

Cleaning Products

DDAC is a key ingredient in various cleaning products due to its strong antimicrobial properties:

- Household Cleaners : Found in kitchen cleaners, bathroom disinfectants, and laundry detergents.

- Industrial Cleaners : Used in commercial settings for cleaning large surfaces and equipment.

- Food Service Sanitizers : Essential for maintaining hygiene standards in restaurants and food processing facilities .

Case Study: Consumer Product Safety

Research indicates that while DDAC is effective in cleaning applications, it poses potential health risks such as skin irritation and allergic reactions. A study highlighted cases of contact dermatitis among users of products containing DDAC, necessitating careful formulation and labeling practices .

Environmental Impact and Safety Considerations

Despite its efficacy, the environmental impact of DDAC is a concern. Studies show that it can accumulate in aquatic organisms, leading to potential ecological consequences. Therefore, regulatory bodies like the U.S. EPA have established guidelines for its use to minimize environmental risks .

Safety Data Summary

| Safety Parameter | Observations |

|---|---|

| Skin Irritation | Moderate to severe irritation reported |

| Allergic Reactions | Cases of hypersensitivity documented |

| Environmental Persistence | Moderate accumulation in aquatic systems |

Mécanisme D'action

Dimethylditetradecylammonium chloride exerts its effects primarily through its cationic nature. The positively charged ammonium group interacts with negatively charged surfaces, such as bacterial cell membranes, leading to membrane disruption and cell lysis. This mechanism makes it effective as a disinfectant and preservative. Additionally, its surfactant properties allow it to stabilize emulsions and disperse particles in various formulations .

Comparaison Avec Des Composés Similaires

Dimethyldioctadecylammonium chloride: Similar in structure but with longer alkyl chains, making it more hydrophobic and less soluble in water.

Didecyldimethylammonium chloride: Shorter alkyl chains, leading to different solubility and surfactant properties.

Tetradecyldimethylbenzylammonium chloride: Contains a benzyl group, providing different antimicrobial properties and applications.

Uniqueness: Dimethylditetradecylammonium chloride is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to act as a surfactant, disinfectant, and phase transfer catalyst highlights its multifunctionality compared to other similar compounds .

Activité Biologique

Dimethylditetradecylammonium chloride (DMTAC) is a quaternary ammonium compound (QAC) known for its antimicrobial properties. This article explores the biological activity of DMTAC, including its mechanisms of action, effects on various biological systems, and relevant case studies.

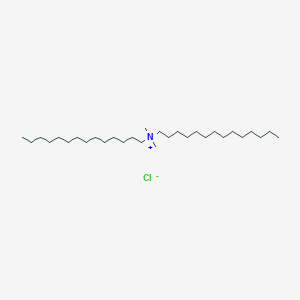

Chemical Structure and Properties

DMTAC is characterized by its long hydrophobic alkyl chains, which contribute to its surfactant and antimicrobial properties. The compound's structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Its solubility in water and low volatility make it suitable for various applications, including disinfectants and antiseptics.

DMTAC exhibits its biological activity primarily through the following mechanisms:

- Membrane Disruption : DMTAC interacts with lipid bilayers of microbial cells, disrupting their integrity and leading to leakage of cellular contents.

- Cytotoxicity : The compound has been shown to induce cytotoxic effects in certain mammalian cells, which may be relevant for its use in disinfectants.

- Immunomodulation : Recent studies suggest that DMTAC may influence immune responses, particularly in the context of hypersensitivity reactions.

Antimicrobial Activity

DMTAC is effective against a broad spectrum of microorganisms, including both gram-positive and gram-negative bacteria. Its bactericidal activity is concentration-dependent, with higher concentrations required to eliminate resistant strains. For instance, studies have demonstrated that DMTAC can effectively kill Pseudomonas aeruginosa strains, including those with adaptive resistance .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 45 mg/L |

| Tetracycline-resistant strains | 65 mg/L |

Case Studies

- Hypersensitivity Reactions : A study involving BALB/c mice revealed that topical exposure to DMTAC can activate type 2 innate lymphoid cells (ILC2s), leading to increased levels of Th2 cytokines such as IL-4 and thymic stromal lymphopoietin (TSLP). This suggests a potential for DMTAC to induce mixed-type hypersensitivity reactions .

- Cytotoxic Effects on Mammalian Cells : Research has indicated that exposure to DMTAC can lead to cytotoxicity in various mammalian cell lines. The mechanism involves disruption of cellular membranes and potential interference with intracellular signaling pathways .

- Environmental Impact : Studies have shown that DMTAC is toxic to aquatic organisms, raising concerns about its environmental persistence and bioaccumulation. This aspect is critical for assessing the ecological risks associated with its widespread use .

Safety and Toxicological Data

The safety profile of DMTAC is complex due to its dual role as an antimicrobial agent and potential irritant. Toxicological assessments have indicated moderate oral toxicity in mammals and significant irritant properties upon dermal exposure. Long-term exposure studies have raised concerns regarding reproductive toxicity, particularly when combined with other QACs .

Propriétés

IUPAC Name |

dimethyl-di(tetradecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H64N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHHCURRBLAGFA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H64ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051463 | |

| Record name | Dimethylditetradecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10108-91-5, 68391-05-9 | |

| Record name | Dimethylditetradecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10108-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldimyristylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylditetradecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quaternary ammonium compounds, di-C12-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylditetradecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMYRISTYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THH5QTL9Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.